4-Benzyl-2-ethoxyoxolane
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Overview
Description
4-Benzyl-2-ethoxytetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a benzyl group at the 4-position and an ethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-Benzyl-2-ethoxytetrahydrofuran involves the ozonolysis of dihydropyran to yield 4-formyloxybutyraldehyde, which is then converted into 2-ethoxytetrahydrofuran . The benzyl group can be introduced through a subsequent reaction involving benzyl halides under suitable conditions.
Industrial Production Methods
Industrial production methods for 4-Benzyl-2-ethoxytetrahydrofuran typically involve the use of Brønsted acid-catalyzed direct substitution reactions. For instance, the substitution of 2-ethoxytetrahydrofuran with benzyl halides in the presence of a Brønsted acid catalyst can yield the desired product in moderate to excellent yields .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-ethoxytetrahydrofuran undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can undergo oxidation to form benzoic acids.
Substitution: Direct substitution reactions at the 2-position of the tetrahydrofuran ring can occur in the presence of suitable catalysts.
Common Reagents and Conditions
Substitution: Tetrafluoroboric acid (HBF4) is used as a catalyst for the substitution reactions involving trifluoroborate salts.
Major Products Formed
Scientific Research Applications
4-Benzyl-2-ethoxytetrahydrofuran has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential use in the development of pharmaceutical agents.
Industry: It is used in the synthesis of bioactive compounds and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-ethoxytetrahydrofuran involves its interaction with molecular targets through its functional groups. The benzyl group can participate in π-π interactions, while the ethoxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxytetrahydrofuran: Lacks the benzyl group and has different reactivity and applications.
4-[3-(Benzyloxy)benzyl]-2-ethoxytetrahydrofuran: Contains an additional benzyloxy group, which can alter its chemical properties and applications.
Properties
CAS No. |
141406-19-1 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-benzyl-2-ethoxyoxolane |
InChI |
InChI=1S/C13H18O2/c1-2-14-13-9-12(10-15-13)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 |
InChI Key |
ATZZXLPVACYQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(CO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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